molecular formula C20H18N6O2S B2953455 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-methylphenyl)acetamide CAS No. 863500-20-3

2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-methylphenyl)acetamide

Cat. No. B2953455
CAS RN: 863500-20-3
M. Wt: 406.46
InChI Key: XPJBZLKGHJJOLK-UHFFFAOYSA-N
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Description

This compound is a unique heterocyclic compound that falls under the class of triazolopyrimidines . It has a molecular formula of C23H23N7O2 and a molecular weight of 429.484.


Synthesis Analysis

Triazolopyrimidines like this compound can be synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The triazole nucleus is present as a central structural component in a number of drug classes . Triazole compounds contain two carbon and three nitrogen atoms and are readily capable of binding in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent .

Scientific Research Applications

Anti-Cancer Activity

Triazolopyrimidine derivatives have shown promise in the fight against cancer. They have been studied for their potential to inhibit the growth of cancer cells and could be used in the development of new anticancer drugs .

Neuroprotective and Anti-Inflammatory Activity

These compounds have been evaluated for their neuroprotective and anti-inflammatory effects on human microglia and neuronal cell models. This suggests potential applications in treating neurodegenerative diseases .

Anti-Microbial and Anti-Tuberculosis Activity

The triazolopyrimidine core has been associated with antimicrobial activity, including against tuberculosis-causing bacteria. This points to its use in creating new antibiotics .

Anti-Viral and Anti-Malarial Activity

Research indicates that triazolopyrimidine derivatives can be effective against viral infections and malaria, which could lead to new treatments for these diseases .

Anti-Diabetic Activity

These molecules have also been explored for their potential in managing diabetes, possibly offering a new avenue for diabetes medication .

Anti-Glaucoma and Anti-Parkinsonism Activity

Lastly, there is evidence that these compounds could be beneficial in treating glaucoma and Parkinson’s disease, providing hope for patients with these conditions .

Mechanism of Action

properties

IUPAC Name

2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S/c1-13-5-3-4-6-16(13)23-17(27)11-29-20-18-19(21-12-22-20)26(25-24-18)14-7-9-15(28-2)10-8-14/h3-10,12H,11H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJBZLKGHJJOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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